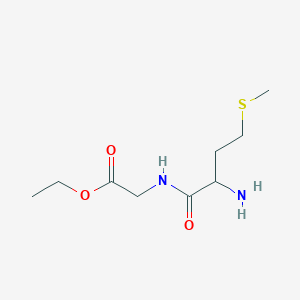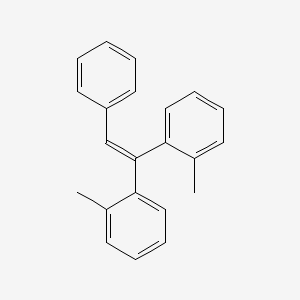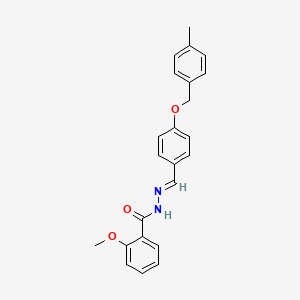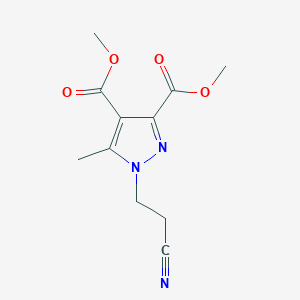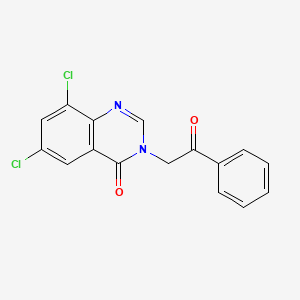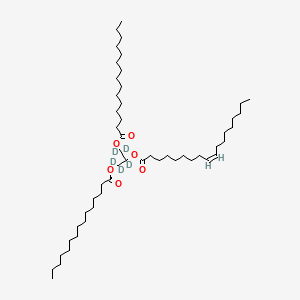
1,3-dipentadecanoyl-2-(9Z-octadecenoyl)-glycerol (d5)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15:0-18:1-15:0 D5 TG, also known as 1,3(d5)-dipentadecanoyl-2-(9Z-octadecenoyl)-glycerol, is a synthetic triglyceride compound. Triglycerides are a type of lipid found in the blood and are the main constituents of body fat in humans and animals, as well as vegetable fat. This particular compound is labeled with deuterium (D5), which makes it useful in various scientific research applications, including metabolic studies and lipidomics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 15:0-18:1-15:0 D5 TG typically involves the esterification of glycerol with the corresponding fatty acids. The process can be summarized as follows:
Esterification Reaction: Glycerol is reacted with pentadecanoic acid and 9Z-octadecenoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Deuterium Labeling: The deuterium labeling is achieved by using deuterated reagents or solvents during the synthesis process.
Industrial Production Methods
Industrial production of this compound would involve large-scale esterification processes, often using continuous flow reactors to ensure consistent product quality and yield. The use of deuterated reagents would be carefully controlled to maintain the isotopic purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
15:0-18:1-15:0 D5 TG can undergo various chemical reactions, including:
Oxidation: The double bond in the 9Z-octadecenoic acid moiety can be oxidized to form epoxides or hydroxylated products.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol and the corresponding fatty acids.
Reduction: The double bond can be reduced to form saturated triglycerides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Reduction: Hydrogenation reactions typically use hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Epoxides, diols, and other oxidized derivatives.
Hydrolysis: Glycerol and fatty acids (pentadecanoic acid and 9Z-octadecenoic acid).
Reduction: Saturated triglycerides.
Aplicaciones Científicas De Investigación
15:0-18:1-15:0 D5 TG has several scientific research applications, including:
Metabolic Studies: Used as a tracer in metabolic studies to understand lipid metabolism and energy balance.
Lipidomics: Employed in lipidomics to study the lipid composition of biological samples.
Pharmacokinetics: Used to investigate the pharmacokinetics of triglycerides and their metabolites.
Nutritional Research: Helps in studying the effects of dietary fats on health and disease.
Mecanismo De Acción
The mechanism of action of 15:0-18:1-15:0 D5 TG involves its metabolism in the body. Upon ingestion or administration, it is hydrolyzed by lipases to release glycerol and fatty acids. These metabolites are then absorbed and utilized by the body for energy production, storage, and other physiological functions. The deuterium labeling allows researchers to track the metabolic fate of the compound and its metabolites.
Comparación Con Compuestos Similares
Similar Compounds
150-181-150 TG: The non-deuterated version of the compound.
181-181-181 TG: Triglyceride with three oleic acid (18:1) moieties.
160-181-160 TG: Triglyceride with two palmitic acid (16:0) and one oleic acid (18:1) moieties.
Uniqueness
The uniqueness of 15:0-18:1-15:0 D5 TG lies in its deuterium labeling, which makes it particularly valuable for research applications that require precise tracking of lipid metabolism and dynamics. The presence of deuterium atoms allows for the differentiation of this compound from endogenous triglycerides in biological systems.
Propiedades
Fórmula molecular |
C51H96O6 |
|---|---|
Peso molecular |
810.3 g/mol |
Nombre IUPAC |
[1,1,2,3,3-pentadeuterio-1,3-di(pentadecanoyloxy)propan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C51H96O6/c1-4-7-10-13-16-19-22-25-26-27-30-33-36-39-42-45-51(54)57-48(46-55-49(52)43-40-37-34-31-28-23-20-17-14-11-8-5-2)47-56-50(53)44-41-38-35-32-29-24-21-18-15-12-9-6-3/h25-26,48H,4-24,27-47H2,1-3H3/b26-25-/i46D2,47D2,48D |
Clave InChI |
YUNYDLOKHYJQAT-OFSSTFKFSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


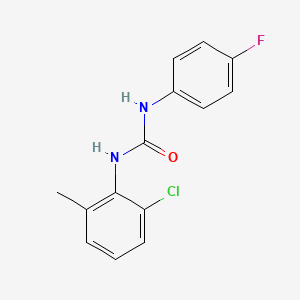

![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B11940225.png)

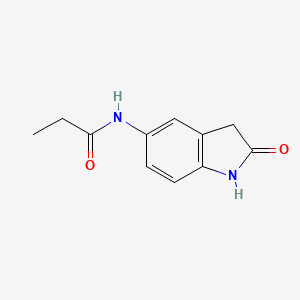
![(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene](/img/structure/B11940247.png)

